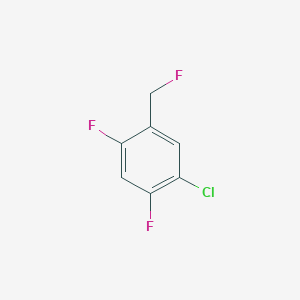
1-Chloro-2,4-difluoro-5-(fluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Chloro-2,4-difluoro-5-(fluoromethyl)benzene is a useful research compound. Its molecular formula is C7H4ClF3 and its molecular weight is 180.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Chloro-2,4-difluoro-5-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4ClF3 and a molecular weight of 180.55 g/mol. Its unique structure, characterized by a benzene ring with chlorine and fluorine substituents, positions it as a compound of interest in medicinal chemistry and materials science. This article explores its biological activity, including potential interactions with biological targets, toxicity studies, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The compound features:
- Chlorine atom at the 1-position.
- Fluorine atoms at the 2 and 4 positions.
- Fluoromethyl group at the 5 position.
The presence of multiple fluorine atoms enhances its chemical reactivity and binding affinity to biological targets, making it a candidate for drug development.
Enzyme Interactions
Preliminary studies indicate that this compound may interact with various enzymes and receptors. The electronegative nature of fluorine enhances its interaction profile compared to non-fluorinated analogs. Research has focused on:
- Binding Affinity : Enhanced binding to target proteins.
- Influence on Biochemical Pathways : Potential modulation of metabolic pathways through enzyme inhibition or activation.
Toxicity Studies
Toxicity assessments have been conducted to evaluate the safety profile of this compound:
| Study Type | Findings |
|---|---|
| Acute Toxicity | In rat models, oral administration showed rapid absorption with peak blood concentrations within one hour. |
| Repeat Dose Toxicity | Observed effects included mild hypertrophy of hepatocytes and nephropathy at high doses (≥50 mg/kg). NOAEL established at 10 mg/kg based on liver and kidney effects. |
| Sensitization Potential | Weak sensitization potential indicated by stimulation indices ranging from 2.6 to 8.1 in lymphocyte proliferation assays. |
These findings suggest that while the compound has potential therapeutic applications, caution is warranted regarding its toxicity profile.
Comparative Analysis
To contextualize the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 1-Chloro-2,4-difluorobenzene | C6H3ClF2 | Lacks the fluoromethyl group; less reactive |
| 1-Chloro-2,3-difluoro-5-(fluoromethyl)benzene | C7H4ClF3 | Different substitution pattern; unique reactivity |
| 1-Chloro-4,5-difluoro-2-(fluoromethyl)benzene | C7H4ClF3 | Different positioning of substituents |
| 1-Chloro-2,4-difluoro-5-(trifluoromethyl)benzene | C7H3ClF5 | Contains a trifluoromethyl group instead of fluoromethyl |
This table illustrates how the specific arrangement of substituents in this compound contributes to its distinct chemical behavior and biological activity.
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Case Study on Antitumor Activity : A study investigated the effects of fluorinated benzene derivatives on cancer cell lines. Results indicated that compounds with higher fluorination levels exhibited increased cytotoxicity against specific tumor types.
- Neurotoxicity Assessment : Research involving animal models demonstrated that exposure to high concentrations led to neurotoxic effects, emphasizing the need for careful evaluation in therapeutic contexts.
Properties
Molecular Formula |
C7H4ClF3 |
|---|---|
Molecular Weight |
180.55 g/mol |
IUPAC Name |
1-chloro-2,4-difluoro-5-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H4ClF3/c8-5-1-4(3-9)6(10)2-7(5)11/h1-2H,3H2 |
InChI Key |
JQOABRLVTFZPCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)F)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















